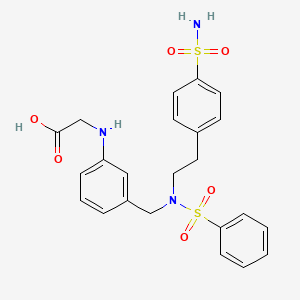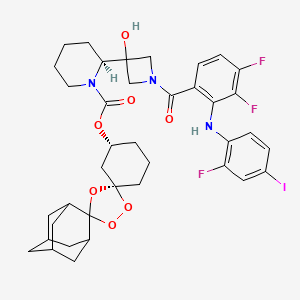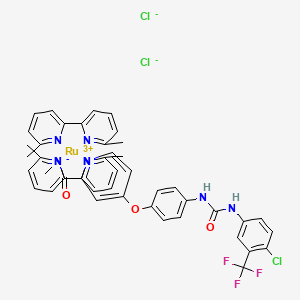
Antioxidant agent-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antioxidant agent-17 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-17 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Antioxidant agent-17 undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing free radicals.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, modifying its structure and enhancing its antioxidant properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and are performed under inert atmospheres.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in the presence of catalysts such as Lewis acids or bases.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified antioxidant properties
Aplicaciones Científicas De Investigación
Antioxidant agent-17 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidants with improved properties.
Biology: It is investigated for its role in protecting cells from oxidative stress, which is implicated in aging and various diseases.
Medicine: It is explored for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to scavenge free radicals makes it a promising candidate for drug development.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals to enhance the shelf life and stability of products by preventing oxidation.
Mecanismo De Acción
Antioxidant agent-17 is compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound has a higher stability and longer shelf life.
Vitamin E: While both compounds protect cell membranes from oxidative damage, this compound is more effective in aqueous environments.
Polyphenols: These compounds, found in plants, also exhibit antioxidant properties. This compound, however, has a more defined chemical structure and can be synthesized with higher purity.
Comparación Con Compuestos Similares
- Vitamin C (ascorbic acid)
- Vitamin E (tocopherol)
- Polyphenols (e.g., flavonoids, catechins)
- Glutathione
- Coenzyme Q10
Propiedades
Fórmula molecular |
C20H15FN2O |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-5-phenylpyrazole |
InChI |
InChI=1S/C20H15FN2O/c21-17-10-5-4-9-16(17)14-23-19(15-7-2-1-3-8-15)13-18(22-23)20-11-6-12-24-20/h1-13H,14H2 |
Clave InChI |
SGYHGRWAQXPRKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)




